Boc-Gln(Xan)-OH chemical structure and properties
Boc-Gln(Xan)-OH chemical structure and properties
An In-depth Technical Guide to Boc-Gln(Xan)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-N-δ-xanthyl-L-glutamine, commonly abbreviated as Boc-Gln(Xan)-OH. It details its chemical structure, physicochemical properties, and critical role in synthetic peptide chemistry, particularly in the context of drug discovery and development.
Introduction: The Challenge of Glutamine in Peptide Synthesis
Glutamine is a frequently occurring amino acid in bioactive peptides. However, its incorporation during Solid Phase Peptide Synthesis (SPPS) presents a significant challenge. The side-chain amide is susceptible to dehydration during the activation of the carboxylic acid, leading to the formation of a pyroglutamyl derivative. This irreversible side reaction terminates the peptide chain elongation and complicates the purification of the target peptide. To overcome this, side-chain protection of the glutamine is essential. Boc-Gln(Xan)-OH is a specialized derivative designed to address this issue effectively.[1][2]
Chemical Structure and Properties
Boc-Gln(Xan)-OH is an L-glutamine derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain amide nitrogen is protected by a 9-xanthenyl (Xan) group.[1]
Caption: Chemical structure of Boc-Gln(Xan)-OH.
Physicochemical Properties
The key properties of Boc-Gln(Xan)-OH are summarized in the table below. This data is essential for designing synthesis protocols, ensuring solubility, and confirming product identity.
| Property | Value | Reference(s) |
| CAS Number | 55260-24-7 | [3][4][5][6] |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [4][5][6][7] |
| Molecular Weight | 426.46 g/mol | [4][7][8] |
| Appearance | White to yellowish crystalline solid | [7] |
| Melting Point | ~150 °C (decomposes) | [3][7] |
| Solubility | Soluble in organic solvents like DMSO and methylene chloride. | [7] |
| Storage Conditions | Room temperature, sealed in a dry environment. | [7][8] |
| Predicted Density | 1.30 ± 0.1 g/cm³ | [7] |
| Predicted Boiling Point | 669.8 ± 55.0 °C | [7] |
| Predicted pKa | 3.84 ± 0.10 | [7] |
Role and Application in Peptide Synthesis
Boc-Gln(Xan)-OH is primarily utilized in Boc-chemistry-based Solid Phase Peptide Synthesis (SPPS).[1][2] The two protecting groups, Boc and Xan, serve distinct but complementary functions.
-
Boc (tert-butoxycarbonyl) Group : This standard acid-labile protecting group shields the α-amino group of glutamine, preventing it from participating in peptide bond formation until it is intentionally removed.[1]
-
Xan (Xanthenyl) Group : This bulky, acid-labile group protects the side-chain amide of glutamine. Its key advantages are:
-
Prevention of Dehydration : It effectively prevents the side-chain amide from undergoing intramolecular cyclization to form a pyroglutamyl residue during the diimide-mediated activation step (e.g., with DCC or DIC).[2]
-
Enhanced Solubility : The xanthyl group significantly increases the solubility of the amino acid derivative in the organic solvents commonly used in SPPS, which facilitates more efficient and complete coupling reactions, ultimately leading to higher peptide yields.[1][2]
-
Caption: Prevention of pyroglutamyl side reaction by the Xan group.
Experimental Protocol: Incorporation of Boc-Gln(Xan)-OH in Boc-SPPS
The following is a generalized protocol for the incorporation of a Boc-Gln(Xan)-OH residue into a peptide sequence using manual Boc-SPPS.
Materials:
-
Peptide synthesis vessel
-
Shaker
-
Boc-Gln(Xan)-OH
-
Appropriate resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC))
-
Activation additive (e.g., 1-Hydroxybenzotriazole (HOBt))
Workflow:
Caption: Boc-SPPS cycle for incorporating Boc-Gln(Xan)-OH.
Detailed Steps:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (2x).
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of Boc-Gln(Xan)-OH:
-
In a separate container, dissolve Boc-Gln(Xan)-OH (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add the solution to the reaction vessel containing the resin.
-
Add the coupling agent, DIC (2-4 equivalents), to the vessel.
-
Agitate at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the completion of the reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.
-
-
Cycle Repetition: The resin is now ready for the deprotection of the newly added Boc-Gln(Xan)-OH and the coupling of the subsequent amino acid.
Deprotection and Cleavage
A key advantage of the Boc-Gln(Xan)-OH strategy is the simultaneous deprotection of both protecting groups. Both the Boc and the xanthyl groups are labile to strong acids.[1] Therefore, during the final cleavage step from the resin using an acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), both protecting groups are removed in a single step, simplifying the workup procedure.
Conclusion
Boc-Gln(Xan)-OH is a highly effective tool for peptide chemists, researchers, and drug developers. Its clever dual-protection strategy successfully mitigates the problematic dehydration side reaction of the glutamine side chain while simultaneously enhancing solubility in synthesis solvents.[1][2] This leads to higher purity, increased yields, and a more streamlined synthesis of complex glutamine-containing peptides. For applications in drug development where product homogeneity and process reliability are paramount, Boc-Gln(Xan)-OH represents a superior building block for the successful incorporation of glutamine residues.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Boc-Gln(Xan)-OH | Amino Acid Derivatives | 55260-24-7 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Boc-Gln(Xan)-OH [chembk.com]
- 8. Boc-gln(xan)-oh - CAS:55260-24-7 - Sunway Pharm Ltd [3wpharm.com]
